1-(a-D-ribofuranosyl)uracil
Overview
Description
1-(α-D-ribofuranosyl)uracil is a nucleoside compound where a uracil base is attached to a ribofuranose sugar moiety. This structure is a key component in RNA and plays a crucial role in various biological processes. The compound's significance is highlighted by its involvement in the synthesis of various analogs that have potential therapeutic applications, including antiviral and anticancer activities.
Synthesis Analysis
The synthesis of nucleoside analogs related to 1-(α-D-ribofuranosyl)uracil has been explored in several studies. For instance, a method to synthesize E-5-(2-bromovinyl)-1-(β-D-arabinofuranosyl)uracil was developed, which involved multiple steps starting from 2′,3′,5′-Tri-O-acetyl-riboseuracil and proceeding through alcoholysis, anhydration cyclization, and ring cleavage . Another study reported the synthesis of 5-halo-1-(2'-fluoro-2'-deoxy-beta-D-ribofuranosyl)uracils, which showed selective retention in tumor tissues when tested in mice . Additionally, a new synthesis route for 3-(β-D-ribofuranosyl)uracil, also known as isouridine, was achieved with a 25% overall yield starting from pyrimidin-2-one .
Molecular Structure Analysis
The molecular structure of nucleoside analogs has been determined using various techniques such as X-ray crystallography. For example, the crystal and molecular structure of 5-[1-(2′-deoxy-α-d-ribofuranosyl)uracilyl] disulfide was elucidated, revealing unique configurations of the uracil and deoxyribosyl residues and a distinct valence state about the S-S linkage .
Chemical Reactions Analysis
Chemical reactions involving 1-(α-D-ribofuranosyl)uracil derivatives have been studied to understand their behavior under different conditions. The reaction of 1-(2′,3′-epoxy-β-D-lyxofuranosyl)uracil with hydrogen fluoride resulted in the unexpected formation of 1-(3′-fluoro-3′-deoxy-β-D-ribofuranosyl)uracil, demonstrating the complexity of reactions involving fluorinating agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(α-D-ribofuranosyl)uracil derivatives are influenced by their structure and the substituents attached to the nucleoside. Radiolabeled derivatives of 1-(2′-fluoro-2′-deoxy-β-D-ribofuranosyl)uracil and 1-(2′-chloro-2′-deoxy-β-D-ribofuranosyl)uracil were synthesized for use as diagnostic radiopharmaceuticals, showcasing the importance of these compounds in medical imaging . The tissue distribution and metabolic stability of these compounds, as well as their interaction with biological systems, such as the erythrocyte transporter system, were investigated to understand their potential as therapeutic agents .
Scientific Research Applications
Synthesis and Biological Studies
1-(a-D-ribofuranosyl)uracil and its derivatives have been extensively studied in the field of medicinal chemistry. For example, Chwang et al. (1976) investigated the synthesis of various uracil derivatives and evaluated their biological activities, including the growth inhibition of mouse leukemia L5178Y, HeLa, and Novikoff hepatoma cells in culture (Chwang et al., 1976).
Affinity Labeling and Enzyme Inhibition
Armstrong et al. (1976) explored the use of a modified form of 1-(a-D-ribofuranosyl)uracil for affinity labeling of Escherichia coli DNA-dependent RNA polymerase. This study demonstrated the compound's potential as a noncompetitive inhibitor of the enzyme, highlighting its relevance in understanding enzyme dynamics and inhibition (Armstrong et al., 1976).
Structural Analysis and Modeling
The structure and conformational properties of uracil derivatives have been a subject of interest in physical chemistry. Vogt et al. (2013) conducted a detailed study on the equilibrium structure of 1-methyluracil, which is closely related to 1-(a-D-ribofuranosyl)uracil, using gas electron diffraction and coupled-cluster computations (Vogt et al., 2013).
Nucleoside Analogs and Their Properties
The synthesis and characterization of various nucleoside analogs related to 1-(a-D-ribofuranosyl)uracil have been explored. For instance, Groziak et al. (1993) investigated the synthesis, hydration, and structural equilibria of 1-(.beta.-D-glycofuranosyl)uracil-6-carboxaldehydes, contributing to the understanding of nucleoside chemistry and its physical properties (Groziak et al., 1993).
Imaging and Diagnostic Applications
1-(a-D-ribofuranosyl)uracil derivatives have also been considered for imaging and diagnostic applications. Balatoni (2005) described the exploration of 1-N-Methyl-5-(Beta-D-ribofuranosyl)uracil as a new imaging probe for cellular proliferation, particularly in breast cancer, highlighting the compound's potential in medical diagnostics (Balatoni, 2005).
Future Directions
properties
IUPAC Name |
1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTQHJPVMGBUCF-JBBNEOJLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364101 | |
Record name | AC1LU69J | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(a-D-ribofuranosyl)uracil | |
CAS RN |
3258-07-9 | |
Record name | AC1LU69J | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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